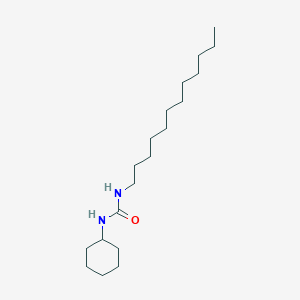

1-Cyclohexyl-3-dodecylurea

Übersicht

Beschreibung

1-Cyclohexyl-3-dodecylurea, also known as CDU, is a cell-permeable 1,3-disubstituted urea compound . It displays anti-hypertensive and anti-inflammatory properties . It acts as a strong, selective, competitive, and tight-binding transition-state analog inhibitor of soluble epoxide hydrolase .

Molecular Structure Analysis

The molecular formula of 1-Cyclohexyl-3-dodecylurea is C19H38N2O . Its molecular weight is 310.5 g/mol . The InChI string representation of its structure isInChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-14-17-20-19 (22)21-18-15-12-11-13-16-18/h18H,2-17H2,1H3, (H2,20,21,22) . Physical And Chemical Properties Analysis

The molecular weight of 1-Cyclohexyl-3-dodecylurea is 310.5 g/mol . It has a topological polar surface area of 41.1 Ų . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has 12 rotatable bonds . The exact mass and monoisotopic mass are 310.298413840 g/mol .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Anti-Hypertensive Properties

CDU is recognized for its cell-permeable properties that exhibit both anti-inflammatory and anti-hypertensive effects . It acts as a competitive inhibitor of soluble epoxide hydrolase (sEH), which is an enzyme involved in the metabolic breakdown of fatty acids. By inhibiting sEH, CDU helps in maintaining the beneficial effects of epoxyeicosatrienoic acids (EETs), which are known to regulate blood pressure and inflammatory responses.

Pharmacological Research

In pharmacology, CDU is used to study the role of sEH in various diseases. It has been shown to protect kidney vasculature from hypertension-induced damage . This application is crucial in developing therapeutic strategies for cardiovascular diseases and understanding the pharmacodynamics of sEH inhibitors.

Biochemical Research

CDU serves as a tool in biochemical research to investigate the metabolism of fatty acid epoxides. It helps in understanding the enzymatic pathways and the role of epoxide hydrolases in human physiology .

Medical Research

CDU is utilized in medical research, particularly in the study of renal health and the prevention of diabetic nephropathy. It has been shown to have protective effects against kidney damage in animal models .

Industrial Applications

In industrial settings, CDU and related compounds are explored for their potential use in the synthesis of polymers and other materials that require specific chemical properties .

Wirkmechanismus

Target of Action

1-Cyclohexyl-3-dodecylurea, also known as CDU, is a cell-permeable 1,3-disubstituted urea compound . The primary target of CDU is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in physiological processes such as inflammation and blood pressure regulation .

Mode of Action

CDU acts as a strong, selective, competitive, and tight-binding transition-state analog inhibitor of soluble epoxide hydrolase . By inhibiting sEH, CDU prevents the breakdown of epoxyeicosatrienoic acids (EETs), which are signaling molecules that have anti-inflammatory and vasodilatory effects .

Biochemical Pathways

The inhibition of sEH by CDU leads to an increase in the levels of EETs . EETs are involved in various biochemical pathways, including those that regulate inflammation and vascular tone. Therefore, the increase in EETs levels can lead to anti-inflammatory and anti-hypertensive effects .

Result of Action

The inhibition of sEH and the subsequent increase in EETs levels result in anti-inflammatory and anti-hypertensive effects . For instance, CDU has been reported to decrease human vascular smooth muscle cell proliferation . In animal models, CDU has been shown to lower systolic blood pressure .

Action Environment

The action, efficacy, and stability of CDU can be influenced by various environmental factors. For instance, the physiological environment, such as the presence of angiotensin II, can influence the anti-hypertensive effects of CDU . .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-cyclohexyl-3-dodecylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h18H,2-17H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEWFBSYPFIYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403288 | |

| Record name | 1-cyclohexyl-3-dodecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-dodecylurea | |

CAS RN |

402939-18-8 | |

| Record name | 1-cyclohexyl-3-dodecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Cyclohexyl-3-dodecylurea interact with its target and what are the downstream effects?

A1: 1-Cyclohexyl-3-dodecylurea (CDU) acts as an inhibitor of soluble epoxide hydrolase (sEH) [, , ]. This enzyme typically catalyzes the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs) []. EETs exhibit antihypertensive and anti-inflammatory properties, playing a vital role in maintaining renal vascular function []. By inhibiting sEH, CDU effectively increases EET levels, leading to improved renal vascular function and protection against hypertension-induced damage [].

Q2: What is the role of 1-Cyclohexyl-3-dodecylurea in the context of human coronary arterioles?

A2: Research indicates that both EETs and DHETs can dilate human coronary arterioles (HCAs) through the activation of BKCa channels, suggesting their potential role as endothelium-derived hyperpolarizing factors (EDHFs) in the human heart []. Interestingly, CDU has been found to enhance the dilation caused by 14,15-EET while reducing the dilation observed with 11,12-EET in HCAs []. This contrasting effect highlights the complex interplay between different EET regioisomers and underscores the potential of sEH inhibition as a strategy for modulating myocardial perfusion [].

Q3: Does 1-Cyclohexyl-3-dodecylurea exhibit inhibitory activity against other epoxide hydrolases?

A3: While recognized as an sEH inhibitor, research reveals that CDU also inhibits EH3 (ABHD9), a member of a newly identified family of mammalian epoxide hydrolases []. This finding carries significant implications for the pharmacological profile of CDU and similar sEH inhibitors, especially considering sEH is being explored as a potential drug target for hypertension and type II diabetes [].

Q4: What are the limitations of using 1-Cyclohexyl-3-dodecylurea as a pharmacological tool to study the effects of sEH inhibition?

A4: While CDU effectively inhibits sEH, it's important to recognize its limitations. Research suggests that the vasodilatory effects of adamantyl-urea sEH inhibitors, like AUDA, are more potent than CDU in mesenteric resistance arteries []. This difference highlights that the structural features of sEH inhibitors, particularly the presence of an adamantyl group and carbon chain length, significantly impact their activity and underscores the need to consider these factors when interpreting experimental results.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B1229477.png)

![1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium](/img/structure/B1229478.png)

![7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1229479.png)

![1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229485.png)

![4-[2-[(2-Ethoxy-2-oxoethyl)thio]-4-oxo-3-thieno[3,2-d]pyrimidinyl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1229488.png)

![1-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-3-thiophen-2-ylurea](/img/structure/B1229489.png)

![6-[6-(3-Methoxyphenyl)-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1229491.png)

![2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1229495.png)

![2-[[4-[[Butyl(2-cyclohexylethyl)amino]methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1229496.png)

![5-Tert-butyl-7-(4-ethyl-1-piperazinyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1229501.png)

![3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)